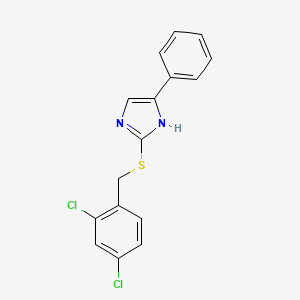
2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, also known as miconazole, is a synthetic imidazole antifungal agent that is commonly used in the treatment of fungal infections. Miconazole is a broad-spectrum antifungal agent that is effective against a wide range of fungi, including yeasts and dermatophytes.
Mecanismo De Acción
Target of Action
The primary target of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, also known as 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole, is believed to be the sodium channel proteins . These proteins play a crucial role in the generation and propagation of action potentials in neurons and muscle cells.
Mode of Action
The compound’s interaction with its targets involves a reduced sodium channel blockade . This blockade can alter the electrical activity of the cell, affecting the transmission of signals. .
Pharmacokinetics
It is commonly used in throat lozenges for the symptomatic relief of acute sore throat and postoperative sore throat , suggesting that it is likely to have good oral bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the potential to kill bacteria and viruses associated with mouth and throat infections . Its antiseptic properties can help to reduce the microbial load and alleviate symptoms of infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Miconazole is a widely used antifungal agent in laboratory experiments due to its broad-spectrum activity and well-characterized mechanism of action. However, 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole can have variable effects depending on the specific fungal species being studied, and its use in some experimental systems may be limited by its potential toxicity to host cells.
Direcciones Futuras
There are a number of potential future directions for research on 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole. One area of interest is the development of new formulations of this compound that can improve its delivery and efficacy. Another area of interest is the identification of new targets for antifungal therapy, which could lead to the development of new drugs that are more effective than this compound. Finally, there is a need for further research on the potential immunomodulatory and anti-inflammatory effects of this compound, which could have important implications for the treatment of fungal infections and other inflammatory conditions.
Métodos De Síntesis
Miconazole can be synthesized by the reaction of 2,4-dichloroacetophenone with thiosemicarbazide, followed by cyclization with phenylhydrazine and subsequent chlorination with phosphorus oxychloride. The synthesis of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Miconazole has been extensively studied for its antifungal activity, and its mechanism of action has been well-characterized. Miconazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(14(18)8-13)10-21-16-19-9-15(20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYVMGHXIYGTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
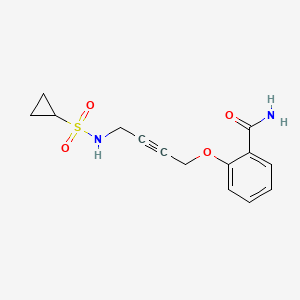
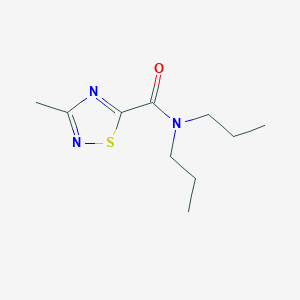
![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2910673.png)

![2-chloro-6-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2910676.png)
![3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2910677.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2910679.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910681.png)
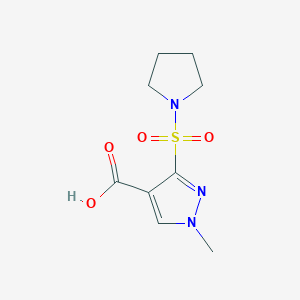
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2910683.png)
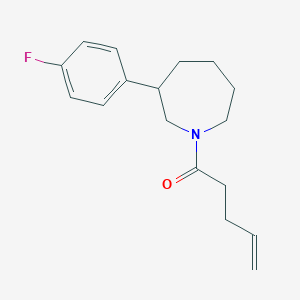
![tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2910685.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910687.png)
![N-(4-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2910688.png)
